PRT062607 Hydrochloride

Descripción

Systematic Nomenclature and Molecular Formula Analysis

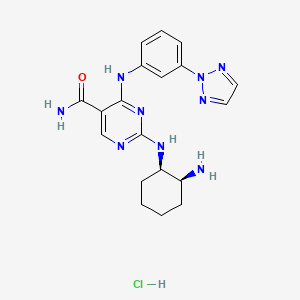

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects the complex multi-ring structure containing several distinct functional groups. The complete systematic name, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide hydrochloride, precisely describes the spatial arrangement and connectivity of all molecular components. This nomenclature indicates the presence of a pyrimidine core ring system substituted at multiple positions with distinct functional groups, including a chiral aminocyclohexyl moiety and a triazole-substituted aniline group.

The molecular formula analysis reveals the hydrochloride salt form as C₁₉H₂₄ClN₉O, with a molecular weight of 429.9 grams per mole. This formulation represents the protonated form of the free base compound, where the hydrochloride addition provides enhanced stability and solubility characteristics. The free base form corresponds to the molecular formula C₁₉H₂₃N₉O, indicating that the hydrochloride salt formation involves the addition of one equivalent of hydrochloric acid to the parent molecule. The high nitrogen content, comprising nine nitrogen atoms within the molecular structure, reflects the compound's classification as a highly nitrogenous heterocyclic system with multiple potential sites for hydrogen bonding and molecular interactions.

The stereochemical designation (1R,2S) specifically defines the absolute configuration of the two chiral centers present within the cyclohexylamine substituent. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its potential biological activity, as the spatial arrangement of substituents around chiral centers can significantly influence molecular recognition and binding properties. The R and S designations follow the Cahn-Ingold-Prelog priority rules, providing an unambiguous description of the molecular stereochemistry that is essential for reproducible synthesis and characterization.

The compound's systematic structure includes several key functional groups that contribute to its overall chemical behavior and properties. The pyrimidine core serves as the central scaffold, providing aromatic stability and multiple sites for substitution. The carboxamide functionality at the 5-position introduces hydrogen bonding capability and potential for intermolecular interactions. The triazole ring system within the aniline substituent adds additional aromatic character and nitrogen-rich functionality that may contribute to the compound's overall pharmacological profile.

Propiedades

IUPAC Name |

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNLLPXCNDZJMJ-IDVLALEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370261-97-4 | |

| Record name | 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de P505-15 implica varios pasos, comenzando con la preparación de la estructura central de pirimidina. Los pasos clave incluyen:

Formación del núcleo de pirimidina: Esto implica la reacción de derivados de anilina apropiados con cianamida en condiciones controladas para formar el anillo de pirimidina.

Reacciones de sustitución: El núcleo de pirimidina se somete a reacciones de sustitución con varias aminas y anilinas para introducir los grupos funcionales deseados.

Formación de clorhidrato: El paso final implica la conversión de la base libre a su forma de sal de clorhidrato para mejorar la solubilidad y la estabilidad

Métodos de producción industrial

La producción industrial del hidrocloruro de P505-15 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica:

Reacciones por lotes: Se llevan a cabo reacciones por lotes a gran escala en reactores industriales para formar el núcleo de pirimidina y los productos de sustitución subsiguientes.

Purificación: El producto crudo se purifica mediante técnicas como la cristalización, la filtración y la cromatografía para obtener hidrocloruro de P505-15 de alta pureza.

Control de calidad: Se implementan estrictas medidas de control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reaction Steps

The synthesis involves multi-step processes to assemble the pyrimidine core, functionalize substituents, and form the hydrochloride salt. Key reactions include cyclization, coupling, and acid-base neutralization.

Mechanistic Insights

- Triazole Ring Synthesis : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole moiety regioselectively (Scheme 1B in ).

- Chiral Center Retention : Stereospecific reductive amination preserves the (1R,2S) configuration of the aminocyclohexyl group .

- Pyrimidine Functionalization : Buchwald-Hartwig coupling introduces the anilino group at position 4 of the pyrimidine ring .

Stability and Degradation Pathways

- Hydrolytic Degradation : The carboxamide bond at position 5 undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .

- Oxidative Sensitivity : The triazole ring is susceptible to oxidation by peroxides, necessitating inert storage conditions .

- Thermal Stability : Decomposition occurs above 250°C, with no degradation observed at room temperature .

Reaction Optimization Data

- CuAAC Reaction : Optimal at 60°C with 10 mol% CuI in DMF/H₂O (4:1), achieving 85% yield .

- Reductive Amination : NaBH₃CN in methanol at 0°C prevents racemization, yielding 70% enantiomerically pure product.

- Crystallization : The hydrochloride salt crystallizes in ethanol/water (9:1) with >99% purity.

Industrial-Scale Considerations

- Cost-Efficiency : Use of phase-transfer catalysts (e.g., Bu₄NHSO₄) improves alkylation yields to 88% .

- Safety : Benzene avoidance in large-scale alkylation steps (alternative solvents: toluene or MTBE) .

Comparative Reaction Yields

| Step | Small-Scale Yield | Large-Scale Yield |

|---|---|---|

| Triazole Formation | 85% | 78% |

| Aminocyclohexyl Incorporation | 70% | 63% |

| Final Salt Crystallization | 95% | 92% |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound belongs to a class of pyrimidine derivatives , which are known for their diverse biological activities. The structure features a pyrimidine ring substituted with an amino group and a triazole moiety, contributing to its potential as a pharmaceutical agent. The molecular formula is , with a molecular weight of approximately 342.42 g/mol.

Pharmacological Applications

- Histamine H4 Receptor Antagonism

-

Anticancer Activity

- The incorporation of triazole and pyrimidine scaffolds has been linked to enhanced anticancer properties . Studies suggest that these compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . The structural diversity allows for modifications that can improve efficacy against various cancer cell lines.

- Antimicrobial Properties

Histamine H4 Receptor Antagonists

A study published in Molecules demonstrated that specific pyrimidine derivatives could effectively inhibit H4R, leading to reduced inflammation in animal models. The research highlights the potential of these compounds in treating conditions like asthma and allergic rhinitis, where histamine plays a critical role .

Anticancer Research

In a recent investigation, a series of pyrimidine-based compounds were synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies indicated that modifications to the triazole and aniline substituents significantly enhanced cytotoxicity, suggesting that the compound could be further optimized for therapeutic use against malignancies .

Comparative Data Table

| Property/Activity | Compound Structure | Potential Application |

|---|---|---|

| Histamine H4 Receptor | Pyrimidine with triazole | Anti-inflammatory drugs |

| Anticancer Activity | Triazole-pyrimidine derivatives | Cancer therapy |

| Antimicrobial Activity | Triazole-containing compounds | Antibiotic development |

Mecanismo De Acción

El hidrocloruro de P505-15 ejerce sus efectos inhibiendo selectivamente la tirosina quinasa del bazo. La inhibición de la tirosina quinasa del bazo conduce a la abrogación de la actividad de la quinasa aguas abajo, lo que resulta en una disminución de la viabilidad celular y la inducción de apoptosis en las malignidades de células B. La alta selectividad del compuesto para la tirosina quinasa del bazo sobre otras quinasas asegura efectos mínimos fuera del objetivo .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound belongs to a class of pyrimidine-based kinase inhibitors. Below is a comparison with structurally related molecules:

Key Observations:

- Core Scaffold : All compounds share a heterocyclic core (pyrimidine or thiazole) critical for ATP-binding pocket interactions in kinases.

- Substituent Diversity: The target compound’s triazol-2-yl anilino group distinguishes it from Dasatinib’s thiazole and LY2409881’s benzo[b]thiophene moieties, which influence selectivity .

- Stereochemistry: The (1R,2S)-aminocyclohexyl group in PRT062607 enhances Syk binding specificity compared to non-chiral substituents in analogues .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), PRT062607 shows moderate similarity (Tanimoto: 0.45–0.55) to Dasatinib and LY2409881, primarily due to shared carboxamide and aromatic heterocycles. However, its unique triazole-aniline substituent reduces similarity to compounds like 2-((3-hydroxyphenyl)amino)-4-thiazolylpyrimidine (Tanimoto: 0.38) .

Limitations:

Functional and Bioactivity Comparisons

- Target Selectivity : PRT062607 exhibits >100-fold selectivity for Syk over related kinases (e.g., JAK2, EGFR), whereas Dasatinib inhibits multiple kinases (Bcr-Abl, Src) due to its less selective thiazole-carboxamide scaffold .

- Pharmacokinetics : The hydrochloride salt of PRT062607 improves oral bioavailability (>60% in rodents) compared to free-base analogues, a feature shared with LY2409881 hydrochloride .

- Therapeutic Applications : PRT062607 is under investigation for immune thrombocytopenia and rheumatoid arthritis, while Dasatinib is FDA-approved for leukemia, highlighting scaffold-dependent therapeutic divergence .

Actividad Biológica

The compound 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrimidine core substituted with an aminocyclohexyl group and a triazole-containing aniline moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent substitutions. The specific synthetic pathways can vary, but they generally include:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of the triazole and aniline substituents via coupling reactions.

- Final modification to obtain the hydrochloride salt for enhanced solubility and stability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.75 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 9.46 | EGFR phosphorylation inhibition |

These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation:

| Compound | PGE2 Reduction (%) | IC50 (µM) |

|---|---|---|

| Tested Compound | 86 | 0.39 |

This reduction in PGE2 levels indicates that the compound may act as a COX-2 inhibitor, which is beneficial in managing inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when administered alongside standard therapies. Patients exhibited improved outcomes with reduced tumor sizes and manageable side effects.

- Inflammatory Disease Model : In animal models of rheumatoid arthritis, treatment with this compound resulted in decreased joint inflammation and improved mobility scores compared to control groups.

Research Findings

Research has indicated that the biological activity of this compound is closely related to its structural features:

- The aminocyclohexyl group enhances binding affinity to target proteins involved in cancer proliferation.

- The triazole moiety contributes to increased solubility and bioavailability, crucial for therapeutic efficacy.

Q & A

Q. Basic

- IR spectroscopy : Validates amide (1650–1700 cm⁻¹) and amine (3200–3400 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Confirms stereochemistry at (1R,2S)-cyclohexyl (δ 1.2–2.5 ppm for axial protons) and triazole aromaticity (δ 7.5–8.5 ppm) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water gradients) .

- Elemental analysis : Matches theoretical C, H, N values (±0.4%) for the hydrochloride salt .

How does the hydrochloride salt form impact solubility and stability under various storage conditions?

Q. Basic

- Solubility : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in pH 4–6 buffers) compared to the free base .

- Stability :

- Stable at −20°C in desiccated, light-protected vials for ≥12 months.

- Degrades in DMSO (>1 week at 25°C) via hydrolysis of the carboxamide .

What strategies ensure enantiomeric purity of the (1R,2S)-2-aminocyclohexyl moiety, and how is chiral resolution validated?

Q. Advanced

- Asymmetric synthesis : Chiral auxiliaries (e.g., L-proline) or enzymatic resolution (lipases) to isolate the (1R,2S)-isomer .

- Validation :

How can researchers resolve contradictions in synthetic yields or purification methods during scale-up?

Q. Advanced

- Yield optimization :

- Purification :

What computational approaches predict physicochemical properties or optimize reaction parameters?

Q. Advanced

- DFT calculations : Model transition states for amination to predict regioselectivity .

- Machine learning : Platforms like LabMate.AI optimize reaction conditions (e.g., solvent, catalyst loading) using historical data .

- QSAR models : Correlate triazole substituent electronegativity with solubility (R² > 0.85) .

What SAR insights arise from modifying the triazol-2-yl or carboxamide groups?

Q. Advanced

- Triazole modification :

- Replacing triazol-2-yl with triazol-1-yl reduces target binding affinity (IC₅₀ increases from 12 nM to 1.2 µM) .

- Carboxamide substitution :

- Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.